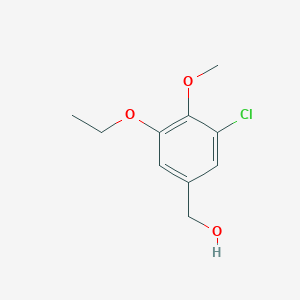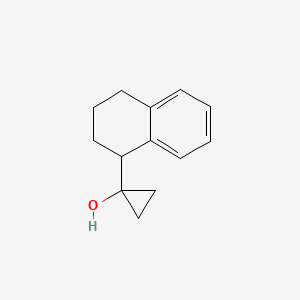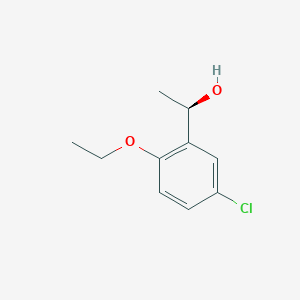
(R)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols. This compound features a chiral center, making it optically active. The presence of a chlorine atom and an ethoxy group on the phenyl ring adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-ethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo further reduction to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like NH3, R-SH, or R-OH under basic conditions.
Major Products
Oxidation: ®-1-(5-Chloro-2-ethoxyphenyl)ethanone.
Reduction: ®-1-(5-Chloro-2-ethoxyphenyl)ethane.
Substitution: ®-1-(5-Substituted-2-ethoxyphenyl)ethan-1-ol.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
Enzyme Studies: Utilized in studying enzyme-catalyzed reactions due to its chiral nature.
Medicine
Drug Development: Potential precursor for developing drugs with specific biological activities.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of ®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol depends on its application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The presence of the chiral center allows for selective interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol
- 1-(5-Chloro-2-methoxyphenyl)ethan-1-ol
- 1-(5-Bromo-2-ethoxyphenyl)ethan-1-ol
Uniqueness
Chiral Center: The ®-enantiomer may exhibit different biological activities compared to the (S)-enantiomer.
Substituent Effects: The ethoxy and chloro groups influence the compound’s reactivity and interactions.
Propriétés
Formule moléculaire |
C10H13ClO2 |
|---|---|
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
(1R)-1-(5-chloro-2-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-7,12H,3H2,1-2H3/t7-/m1/s1 |
Clé InChI |
CFIZOSDMOCKASV-SSDOTTSWSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)Cl)[C@@H](C)O |
SMILES canonique |
CCOC1=C(C=C(C=C1)Cl)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


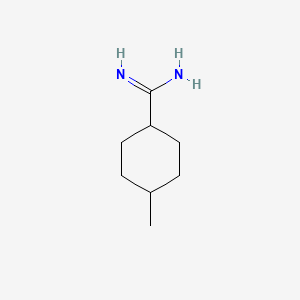


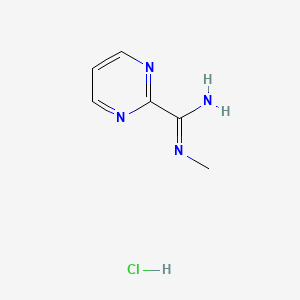
![2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid](/img/structure/B13596162.png)
![1-[1-(3-Fluoro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13596164.png)
![3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B13596168.png)
![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)

